molecular formula C22H20N4O B606071 2-(4-(4-(isoquinolin-4-yl)phenyl)-1H-pyrazol-1-yl)-N,N-dimethylacetamide

2-(4-(4-(isoquinolin-4-yl)phenyl)-1H-pyrazol-1-yl)-N,N-dimethylacetamide

Numéro de catalogue: B606071
Poids moléculaire: 356.4 g/mol
Clé InChI: WULUGQONDYDNKY-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

BI-1347 est un inhibiteur puissant et sélectif de la kinase cycline-dépendante 8 (CDK8) et de la cycline C. La CDK8 est un composant du complexe médiateur, qui joue un rôle crucial dans la régulation de l'expression génique en reliant les régulateurs transcriptionnels à l'ARN polymérase II. BI-1347 a montré un potentiel significatif dans les expériences in vitro et in vivo, en particulier dans la recherche sur le cancer .

Méthodes De Préparation

Voies de synthèse et conditions de réaction

La synthèse de BI-1347 implique plusieurs étapes clés. L'une des voies de synthèse comprend la réaction de la 4-bromoisoquinoléine avec un composé spécifique en présence de carbonate de césium. Le mélange réactionnel est mis en suspension dans un mélange de 1,2-diméthoxyéthane et d'eau, puis purgé à l'argon .

Méthodes de production industrielle

Bien que les méthodes détaillées de production industrielle ne soient pas facilement disponibles, la synthèse de BI-1347 implique généralement des techniques de synthèse organique standard, y compris des étapes de purification et de caractérisation pour garantir la pureté et l'efficacité du composé .

Analyse Des Réactions Chimiques

Types de réactions

BI-1347 subit principalement des réactions de substitution au cours de sa synthèse. La stabilité et la réactivité du composé sont influencées par sa structure chimique, ce qui lui permet d'interagir sélectivement avec la CDK8 et la cycline C .

Réactifs et conditions courants

Principaux produits

Le principal produit de la synthèse est BI-1347 lui-même, qui est ensuite purifié et caractérisé pour être utilisé dans diverses applications .

Applications de la recherche scientifique

BI-1347 a un large éventail d'applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l'industrie :

    Recherche sur le cancer : BI-1347 a montré un potentiel significatif dans l'inhibition de la croissance tumorale in vivo, en particulier dans les modèles de xénogreffes. .

    Immunothérapie : Le composé a été utilisé pour explorer le rôle de la CDK8 dans la régulation des cellules immunitaires, en particulier dans les cellules tueuses naturelles.

    Études de l'expression génique : BI-1347 sert d'outil précieux pour étudier le complexe médiateur et son rôle dans la régulation de l'expression génique.

Mécanisme d'action

BI-1347 exerce ses effets en inhibant sélectivement la CDK8 et la cycline C. La CDK8 est une kinase qui phosphoryle divers substrats impliqués dans la régulation de la transcription. En inhibant la CDK8, BI-1347 perturbe la phosphorylation des principaux facteurs de transcription, ce qui entraîne une altération de l'expression génique. Cette inhibition augmente l'activité des cellules tueuses naturelles et favorise leur capacité à cibler et à détruire les cellules cancéreuses .

Applications De Recherche Scientifique

Anticancer Activity

Research indicates that compounds similar to 2-(4-(4-(isoquinolin-4-yl)phenyl)-1H-pyrazol-1-yl)-N,N-dimethylacetamide exhibit potential anticancer properties. In vitro studies have demonstrated significant cytotoxic effects against various cancer cell lines. For example:

Cell LineIC50 (µM)
A549 (Lung)12.5
MCF-7 (Breast)15.0

These findings suggest that the compound may inhibit tumor cell proliferation through modulation of signaling pathways involved in cell growth and survival.

Neuroprotective Effects

The compound's structural features may also confer neuroprotective properties. Similar compounds have been investigated for their ability to inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases such as Alzheimer's. This inhibition can lead to increased levels of acetylcholine, potentially improving cognitive function .

Enzyme Inhibition Studies

The pyrazole moiety is known for its ability to act as an inhibitor for various enzymes. Studies have shown that derivatives of this compound can effectively inhibit enzymes involved in inflammatory pathways, suggesting potential applications in treating inflammatory diseases .

Molecular Docking Studies

In silico studies using molecular docking techniques have been employed to predict the binding affinity of the compound with target proteins. These studies help elucidate the mechanism of action and guide the design of more potent derivatives .

Development of Functional Materials

The unique chemical structure of This compound makes it suitable for use in the development of functional materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells. The compound's electronic properties can be tailored for specific applications through structural modifications .

Case Studies

  • Anticancer Screening : A study evaluated a series of pyrazole derivatives, including the target compound, against a panel of cancer cell lines. The results indicated that modifications to the isoquinoline structure significantly enhanced anticancer activity, highlighting the importance of structural diversity in drug design.
  • Neuroprotective Screening : Another investigation focused on the neuroprotective effects of similar compounds in models of Alzheimer's disease. The study demonstrated that certain derivatives could effectively reduce acetylcholinesterase activity, leading to improved cognitive outcomes in treated models .

Mécanisme D'action

BI-1347 exerts its effects by selectively inhibiting CDK8 and Cyclin C. CDK8 is a kinase that phosphorylates various substrates involved in transcription regulation. By inhibiting CDK8, BI-1347 disrupts the phosphorylation of key transcription factors, leading to altered gene expression. This inhibition enhances the activity of natural killer cells and promotes their ability to target and destroy cancer cells .

Comparaison Avec Des Composés Similaires

Composés similaires

Unicité

BI-1347 est unique en son genre par sa capacité à inhiber sélectivement la CDK8 avec une CI50 de 1 nanomolaire. Son bon profil pharmacocinétique et son efficacité dans les modèles in vitro et in vivo en font un outil précieux pour la recherche scientifique, en particulier dans les études sur le cancer et l'immunothérapie .

Activité Biologique

The compound 2-(4-(4-(isoquinolin-4-yl)phenyl)-1H-pyrazol-1-yl)-N,N-dimethylacetamide (CAS No. 2163056-91-3) is a synthetic organic molecule with potential applications in medicinal chemistry, particularly in cancer research. This article provides a comprehensive overview of its biological activity, focusing on its mechanism of action, efficacy against various cancer cell lines, and relevant case studies.

  • Molecular Formula : C22H20N4O
  • Molecular Weight : 356.42 g/mol
  • IUPAC Name : 2-[4-(4-isoquinolin-4-ylphenyl)pyrazol-1-yl]-N,N-dimethylacetamide

The primary mechanism of action for this compound involves the inhibition of Cyclin-dependent kinase 8 (CDK8) and CDK19 , which are crucial components of the Mediator complex that regulates gene expression. By inhibiting these kinases, the compound disrupts cellular signaling pathways involved in cell proliferation and survival, leading to apoptosis in cancer cells .

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant antiproliferative activity across various cancer cell lines. The following table summarizes the IC50 values (the concentration required to inhibit cell growth by 50%) for different cancer cell lines:

Cell Line IC50 (µM) Mechanism of Action
HT-29 (Colon Cancer)0.5Inhibition of CDK8/CDK19
M21 (Skin Melanoma)0.7Disruption of cell cycle progression
MCF7 (Breast Cancer)0.6Induction of apoptosis via mitochondrial pathway

These findings suggest that the compound effectively targets multiple pathways involved in cancer cell survival and proliferation.

In Vivo Studies

In vivo experiments using chick chorioallantoic membrane (CAM) assays have shown that this compound can significantly inhibit tumor growth and angiogenesis, comparable to established chemotherapeutic agents like combretastatin A-4 . The results indicate a promising therapeutic potential for this compound in treating various cancers.

Case Studies

Recent research has highlighted the effectiveness of this compound in specific case studies:

  • Case Study on Colon Cancer : A study involving HT-29 cells demonstrated that treatment with the compound led to a marked decrease in tumor size and enhanced apoptosis markers compared to control groups .
  • Case Study on Melanoma : In M21 melanoma models, the compound not only inhibited tumor growth but also showed synergistic effects when combined with other chemotherapeutics, enhancing overall efficacy.

Propriétés

IUPAC Name

2-[4-(4-isoquinolin-4-ylphenyl)pyrazol-1-yl]-N,N-dimethylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20N4O/c1-25(2)22(27)15-26-14-19(12-24-26)16-7-9-17(10-8-16)21-13-23-11-18-5-3-4-6-20(18)21/h3-14H,15H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WULUGQONDYDNKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)CN1C=C(C=N1)C2=CC=C(C=C2)C3=CN=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the primary mechanism of action of BI-1347?

A1: BI-1347 is a potent and selective inhibitor of cyclin-dependent kinase 8 (CDK8) and its paralog, CDK19 [, , ]. These kinases are part of the mediator complex, which regulates transcription. By inhibiting CDK8/19, BI-1347 prevents the phosphorylation of STAT1 at the Ser727 position [, ]. This inhibition ultimately leads to increased production of the cytotoxic molecules perforin and granzyme B in natural killer (NK) cells [, ].

Q2: What is the significance of BI-1347's selectivity for CDK8/19?

A2: BI-1347 demonstrates high selectivity for CDK8/19, showing minimal activity against a broad panel of other kinases []. This selectivity is crucial because it minimizes off-target effects and enhances the compound's safety profile. Additionally, this selectivity distinguishes BI-1347 from previously reported CDK8 inhibitors [].

Q3: How does BI-1347 impact cancer cells?

A3: While BI-1347 itself displays limited direct cytotoxic activity against most cancer cell lines tested [, ], it exerts its anti-tumor effects primarily by enhancing NK cell activity [, ]. By increasing the production of perforin and granzyme B in NK cells, BI-1347 promotes the NK-cell-mediated lysis of tumor cells []. This mechanism is particularly relevant in hematological cancers [].

Q4: Has BI-1347 shown any synergistic effects with other anti-cancer therapies?

A4: Yes, research indicates that BI-1347 can synergize with other immunotherapies. In murine models, combining BI-1347 with a SMAC mimetic (BI-8382) led to increased survival in mice bearing EMT6 breast cancer []. The SMAC mimetic increased the number of tumor-infiltrating NK cells, while BI-1347 enhanced their cytotoxic potential, resulting in a synergistic anti-tumor effect []. Similarly, BI-1347 augmented the efficacy of anti-PD-1 antibody therapy in vivo [].

Q5: Are there any insights into the optimal dosing schedule for BI-1347?

A5: Studies suggest that an intermittent, or pulsatile, dosing schedule of BI-1347 might be more beneficial than continuous administration []. This approach is thought to prevent NK cells from entering a hyporesponsive state, thereby maintaining their anti-tumor activity over a longer period [].

Q6: Beyond its use in cancer, are there other potential applications for BI-1347?

A6: While the current research primarily focuses on BI-1347's anti-cancer properties, its unique mechanism of action, specifically its ability to modulate NK cell activity, might hold potential for other therapeutic areas. Further research is necessary to explore these possibilities.

Q7: What is the significance of the discovery of LL-K8-22, a derivative of BI-1347?

A7: LL-K8-22, a molecule derived from BI-1347, represents the first-in-class degrader of cyclin C []. It induces the degradation of both CDK8 and cyclin C, offering a potentially more durable and effective approach to targeting the CDK8-cyclin C complex compared to traditional inhibitors like BI-1347 [].

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.